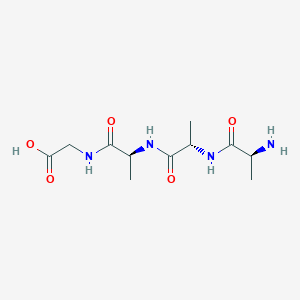
L-Alanyl-L-alanyl-L-alanylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-alanyl-L-alanylglycine is a tripeptide composed of three L-alanine units and one glycine unit joined by peptide linkages . This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanylglycine typically involves the stepwise coupling of amino acids using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support . The process involves:
Activation of the carboxyl group: of the amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: the activated amino acid to the growing peptide chain.
Deprotection: of the amino group to allow the next amino acid to be added.
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be achieved using large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Immobilized enzyme systems, such as those using Escherichia coli expressing amino acid ester acyltransferase, have also been explored for continuous production .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation and Reduction: Modifying the side chains of the amino acids.
Substitution: Replacing functional groups on the amino acids.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include the individual amino acids (L-alanine and glycine) and their modified derivatives .
Scientific Research Applications
L-Alanyl-L-alanyl-L-alanylglycine has diverse applications in scientific research:
Chemistry: Used in studies of peptide bond formation and stability.
Biology: Investigated for its role in protein synthesis and cellular metabolism.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-alanylglycine involves its interaction with cellular pathways and molecular targets. As a peptide, it can be hydrolyzed into its constituent amino acids, which then participate in various metabolic processes. The specific pathways and targets depend on the biological context in which the peptide is used .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-alanylglycine: A tripeptide with two L-alanine units and one glycine unit.
L-Alanyl-L-glutamine: A dipeptide consisting of L-alanine and L-glutamine, used in dietary supplements and parenteral nutrition.
Glycyl-L-alanine: Another dipeptide with glycine and L-alanine units.
Uniqueness
L-Alanyl-L-alanyl-L-alanylglycine is unique due to its specific sequence of three L-alanine units and one glycine unit, which imparts distinct physicochemical properties and biological activities compared to other peptides .
Properties
CAS No. |
45242-80-6 |
|---|---|
Molecular Formula |
C11H20N4O5 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H20N4O5/c1-5(12)9(18)14-7(3)11(20)15-6(2)10(19)13-4-8(16)17/h5-7H,4,12H2,1-3H3,(H,13,19)(H,14,18)(H,15,20)(H,16,17)/t5-,6-,7-/m0/s1 |
InChI Key |
AWBQFZIACIILDY-ACZMJKKPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















